molecular formula C21H22N6O3 B4816161 2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4816161
M. Wt: 406.4 g/mol
InChI Key: BBUJVQXKRDQTSN-UHFFFAOYSA-N
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Description

This compound features a fused pyrido-triazolo-pyrimidinone core, substituted at position 2 with a 4-methoxyphenyl group and at position 7 with a 2-morpholin-4-ylethyl chain. The morpholine moiety enhances solubility due to its polar nature, while the methoxyphenyl group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-29-16-4-2-15(3-5-16)19-23-21-22-14-17-18(27(21)24-19)6-7-26(20(17)28)9-8-25-10-12-30-13-11-25/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJVQXKRDQTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and morpholin-4-ylethyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The triazolo-pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The morpholin-4-ylethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholin-4-ylethyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Structure Variations

Triazolo-Pyrimidinone Derivatives

  • Compound 58 (): 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Differs in core structure (pyrazolo-pyrimidinone vs. pyrido-triazolo-pyrimidinone), leading to distinct electronic properties. The isopropyl group at position 2 may reduce steric hindrance compared to the methoxyphenyl group in the target compound.
  • Compound 60 (): 5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Contains a dimethoxyphenyl group instead of a single methoxyphenyl substituent.

Morpholine-Containing Analogues

  • 7a (): 7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. Shares a morpholine group but linked via a hydrazono-methyl bridge rather than a direct ethyl chain. This difference may impact conformational flexibility and solubility .

Substituent Effects on Bioactivity

Methoxyphenyl Groups

  • The 4-methoxyphenyl group in the target compound is structurally analogous to substituents in compound 6 () , which features a 5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine core. Both compounds likely exploit the methoxy group’s electron-donating effects for enhanced stability and target interaction .

Morpholine Functionality

  • Morpholine derivatives in exhibit antitumor activity, with the morpholine group improving pharmacokinetic properties. The ethyl linkage in the target compound may offer superior membrane permeability compared to hydrazono-linked morpholine groups in analogues like 7a .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrido-triazolo-pyrimidinone 4-Methoxyphenyl, Morpholin-4-ylethyl Potential tubulin inhibition
Compound 58 () Pyrazolo-pyrimidinone 3,5-Dimethylphenyl, Isopropyl Unreported
Compound 60 () Pyrazolo-pyrimidinone 3,5-Dimethoxyphenyl, Isopropyl Enhanced electronic interaction
7a () Dihydropyrido-pyrimidinone Morpholino-hydrazono-methyl, p-Tolyl Antitumor activity

Table 2: Substituent Impact on Physicochemical Properties

Substituent Effect on Solubility Effect on Binding Affinity
4-Methoxyphenyl Moderate (lipophilic) Enhances π-π stacking
Morpholin-4-ylethyl High (polar group) Improves solubility/bioavailability
3,5-Dimethoxyphenyl Low (increased lipophilicity) Stronger hydrophobic interactions

Research Implications

The target compound’s unique combination of a pyrido-triazolo-pyrimidinone core and morpholine-ethyl chain positions it as a promising candidate for further anticancer studies. Its structural features align with SAR trends observed in , where triazolopyrimidines with optimized substituents (e.g., trifluoroethylamino groups) showed potent tubulin inhibition . Future work should explore its mechanism of action and resistance profile relative to vinca alkaloids and taxanes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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